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Compound of Interest

Compound Name: Monomethyl malonate

Cat. No.: B8802757

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that laid the
groundwork for a new class of chemical syntheses. Its discovery and the subsequent
development of its synthesis are rooted in 19th-century organic chemistry.

Initial Isolation and Characterization

Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes.[1][2][3] He
successfully synthesized the compound through the chemical oxidation of malic acid, a
substance naturally present in apples.[1][4] This is the origin of its name, derived from the
Greek word paiov (malon), meaning 'apple’.[1][3] Malonic acid is a naturally occurring
substance found in various fruits and vegetables, with its calcium salt being particularly
abundant in beetroot.[1][3][5]

Early Synthetic Methodologies

Following its discovery, other chemists developed alternative synthetic routes. In 1864,
Hermann Kolbe and Hugo Muller independently reported a synthesis from propionic acid.[1]
However, a more classical and enduring laboratory preparation begins with chloroacetic acid.
[1][2] This process involves the conversion of chloroacetic acid to its sodium salt, followed by a
nucleophilic substitution with sodium cyanide to yield cyanoacetic acid. The nitrile group of
cyanoacetic acid is then hydrolyzed to afford malonic acid.[1][3]

Today, industrial production of malonic acid is typically achieved through the hydrolysis of its
corresponding diesters, such as dimethyl malonate or diethyl malonate.[1] More recently,
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biotechnological methods using the fermentation of glucose have also been developed.[1][6]

Physical and Chemical Properties

The utility of malonic acid and its esters in synthesis is largely due to their specific chemical
properties, particularly the acidity of the a-hydrogens in the esters.

Table 1: Physicochemical Properties of Malonic Acid and Diethyl Malonate

Property Malonic Acid Diethyl Malonate
IUPAC Name Propanedioic acid Diethyl propanedioate
Formula C3H404 C7H1204

Molar Mass 104.061 g/mol [1] 160.17 g/mol
Appearance White crystalline solid[2] Colorless liquid[5]
Melting Point 135-137 °C (decomposes)[1] -50 °C

Boiling Point Decomposes[1] 199.3°C

Density 1.619 g/cm3[1] 1.055 g/cm3

Solubility in Water 763 g/L[1] 20.8 g/L

Acidity (pKa) pKai = 2.83, pKaz = 5.69[1] pKa =13

The Malonic Ester Synthesis: A Cornerstone of C-C
Bond Formation

The most significant application of malonic acid derivatives in organic synthesis is the malonic
ester synthesis. This reaction sequence provides a versatile method for preparing mono- and
di-substituted acetic acids from an alkyl halide.[7][8] The process leverages the high acidity of
the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing
carbonyl groups.

The synthesis consists of a sequence of four key steps:
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e Enolate Formation: Deprotonation of the a-carbon with a moderately strong base (typically
sodium ethoxide) to form a resonance-stabilized enolate.[7][9]

» Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new
carbon-carbon bond.[10][11]

o Saponification/Hydrolysis: The ester groups are hydrolyzed to carboxylic acid groups using
either aqueous acid or a base like sodium hydroxide followed by acidification.[11]

» Decarboxylation: Upon heating, the resulting alkyl-substituted malonic acid readily loses a
molecule of carbon dioxide to yield the final substituted acetic acid.[10][12]

A major advantage of this method is the ability to perform a second alkylation by repeating the
deprotonation and alkylation steps before hydrolysis, allowing for the synthesis of di-substituted
acetic acids.[11][13]
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Caption: General workflow of the malonic ester synthesis.

Application in Drug Development: The Synthesis of
Barbiturates

One of the earliest and most significant applications of malonic esters in drug development is
the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.
[14]
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The parent compound, barbituric acid, was first synthesized by the German chemist Adolf von
Baeyer in 1864 through the condensation of urea and malonic acid.[15][16] The
pharmacologically active derivatives, however, are synthesized using substituted malonic
esters. The general synthesis involves a condensation reaction between a di-substituted diethyl
malonate and urea in the presence of a strong base, typically sodium ethoxide.[14][17] This
reaction forms the core heterocyclic pyrimidine ring structure of barbiturates. The
pharmacological properties of different barbiturates are determined by the nature of the alkyl or
aryl substituents at the C-5 position of the ring.[14][15]
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Caption: Synthesis of barbituric acid via condensation.

Key Experimental Protocols

The following protocols are adapted from established and reliable sources, representing key

historical syntheses.

Classical Synthesis of Malonic Acid from Chloroacetic
Acid

This protocol outlines the laboratory-scale synthesis of malonic acid.[1]

Workflow Diagram:
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Caption: Synthesis of malonic acid from chloroacetic acid.
Methodology:

o Salt Formation: Chloroacetic acid is neutralized with sodium carbonate in an aqueous
solution to generate sodium chloroacetate.

o Cyanation: The solution is then treated with sodium cyanide. A nucleophilic substitution
reaction occurs where the cyanide ion displaces the chloride ion, yielding the sodium salt of
cyanoacetic acid.
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e Hydrolysis: The nitrile group is hydrolyzed to a carboxylate group by heating the solution with
sodium hydroxide. This step forms sodium malonate.

 Acidification: The final product, malonic acid, is precipitated from the solution by acidification
with a strong mineral acid (e.g., HCI). The product can then be isolated by filtration and
purified by recrystallization.

Synthesis of Barbituric Acid

This protocol is an adaptation of the method for synthesizing the parent barbituric acid ring
structure from diethyl malonate and urea, as described in Organic Syntheses.[14][17]

Materials & Reagents:

e Sodium metal: 11.5 g (0.5 gram-atom)
» Absolute ethanol: 500 mL

¢ Diethyl malonate: 80 g (0.5 mol)

e Urea (dry): 30 g (0.5 mol)

o Concentrated Hydrochloric Acid (HCI)
 Distilled Water

Apparatus:

2 L round-bottom flask

Reflux condenser with a calcium chloride guard tube

Oil bath for heating

Biuichner funnel and filter flask

Procedure:
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e Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux
condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol.
This exothermic reaction generates the sodium ethoxide base in situ.

o Addition of Reagents: To the resulting sodium ethoxide solution, 80 g of diethyl malonate is
added. Separately, 30 g of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute
ethanol. This urea solution is then added to the reaction flask.

o Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in
an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate
during the reaction.[14][17]

o Work-up and Isolation: After the reaction is complete, 500 mL of hot (50°C) water is added to
dissolve the solid precipitate. The solution is then acidified with concentrated HCI until it is
acidic to litmus paper (approximately 45 mL).

» Crystallization and Purification: The clear solution is cooled in an ice bath overnight to allow
the barbituric acid to crystallize. The white product is collected on a Bichner funnel, washed
with 50 mL of cold water, and dried in an oven at 105-110°C for 3-4 hours.

Table 2: Quantitative Data for Barbituric Acid Synthesis

Parameter Value Reference
Theoretical Yield ~64 ¢ Calculated
Actual Yield 46-50 g [17][18]
Percent Yield 72-78% [17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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